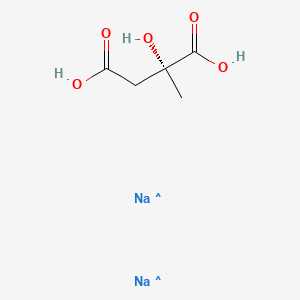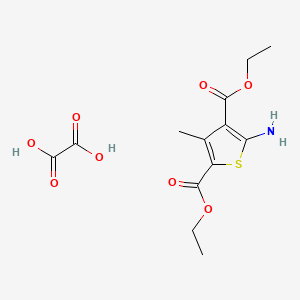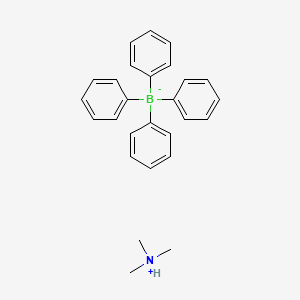
1-(3,4-Dimethoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzoyl)piperidine is an organic compound with the molecular formula C14H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions
準備方法
The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine typically involves the acylation of piperidine with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
化学反応の分析
1-(3,4-Dimethoxybenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohols.
科学的研究の応用
1-(3,4-Dimethoxybenzoyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and inhibit certain enzymes involved in disease processes .
類似化合物との比較
1-(3,4-Dimethoxybenzoyl)piperidine can be compared to other benzoyl-substituted piperidines and methoxy-substituted aromatic compounds. Similar compounds include:
1-(3,4-Dimethoxyphenyl)piperidine: Lacks the carbonyl group, which may result in different reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)piperidine:
3,4-Dimethoxybenzoylpiperazine: Contains a piperazine ring instead of a piperidine ring, which can influence its binding to biological targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine ring and the benzoyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H19NO3/c1-17-12-7-6-11(10-13(12)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChIキー |
HJYZNJFFEPUIRG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996809.png)


![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)



![Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate](/img/structure/B11996852.png)
![6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one](/img/structure/B11996855.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996876.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B11996881.png)


